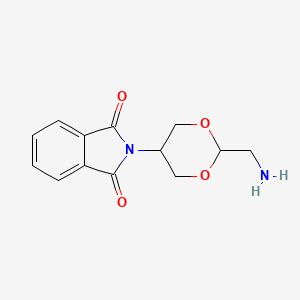
Rel-(2r,5r)-2-(2-(aminomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Rel-(2r,5r)-2-(2-(aminomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Rel-(2r,5r)-2-(2-(aminomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline-1,3-dione Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Dioxane Ring: The dioxane ring can be introduced via a nucleophilic substitution reaction involving a suitable diol and an epoxide.
Aminomethyl Group Addition: The aminomethyl group can be added through reductive amination or other suitable amination techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions could target the isoindoline-1,3-dione core, potentially converting it to isoindoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary widely but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce various isoindoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound might be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its structural properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors in the body, modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindoline-1,3-dione cores.
Dioxane-Containing Compounds: Molecules featuring the dioxane ring structure.
Aminomethyl-Substituted Compounds: Compounds with aminomethyl groups attached to various cores.
Uniqueness
What sets “Rel-(2r,5r)-2-(2-(aminomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” apart is the specific combination of these functional groups, which may confer unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-[2-(aminomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7,14H2 |
Clé InChI |
COJRKJDYLNMDBD-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC(O1)CN)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















